2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid
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Overview
Description
2,3-Dihydro-5-benzofuranacetic acid: is an organic compound with the molecular formula C10H10O3 . It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and chemistry . The compound is characterized by a benzofuran ring fused with an acetic acid moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-5-benzofuranacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyphenylacetic acid as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring . The reaction conditions often require elevated temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 2,3-dihydro-5-benzofuranacetic acid may involve more efficient and scalable methods such as microwave-assisted synthesis . This technique has been shown to reduce reaction times and improve yields by providing uniform heating and minimizing side reactions . Additionally, continuous flow reactors can be employed to produce the compound on a larger scale with consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydro-5-benzofuranacetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Benzofuran-5-carboxylic acid.
Reduction: 2,3-dihydro-5-benzofuranmethanol.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
2,3-Dihydro-5-benzofuranacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-5-benzofuranacetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation. These interactions can lead to changes in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
2,3-Dihydrobenzofuran-5-acetic acid: Shares a similar structure but may have different functional groups attached to the benzofuran ring.
Benzofuran-2-carboxylic acid: Another benzofuran derivative with a carboxylic acid group at a different position on the ring.
Uniqueness: 2,3-Dihydro-5-benzofuranacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-(1,3-dihydrocyclopenta[c]pyran-1-yl)acetic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)6-9-8-3-1-2-7(8)4-5-13-9/h1-4,9H,5-6H2,(H,11,12) |
InChI Key |
HLGRUENXBXUUGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CC=C2C(O1)CC(=O)O |
Origin of Product |
United States |
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